molecular formula C3H11ClN2 B010419 (S)-(-)-1,2-Diaminopropane dihydrochloride CAS No. 19777-66-3

(S)-(-)-1,2-Diaminopropane dihydrochloride

Cat. No.: B010419
CAS No.: 19777-66-3
M. Wt: 110.58 g/mol
InChI Key: NDCKJWQCEZPQOJ-DFWYDOINSA-N
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Description

By systematically applying these principles, researchers can design and synthesize novel chiral ligands based on (S)-(-)-1,2-diaminopropane with improved performance for a wide range of asymmetric catalytic reactions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

19777-66-3

Molecular Formula

C3H11ClN2

Molecular Weight

110.58 g/mol

IUPAC Name

(2S)-propane-1,2-diamine;hydrochloride

InChI

InChI=1S/C3H10N2.ClH/c1-3(5)2-4;/h3H,2,4-5H2,1H3;1H/t3-;/m0./s1

InChI Key

NDCKJWQCEZPQOJ-DFWYDOINSA-N

SMILES

CC(CN)N.Cl.Cl

Isomeric SMILES

C[C@@H](CN)N.Cl

Canonical SMILES

CC(CN)N.Cl

Pictograms

Irritant

Origin of Product

United States

Elaboration of Functional Derivatives and Their Research Applications

Synthesis and Utility of Polydentate Ligands Derived from (S)-(-)-1,2-Diaminopropane Dihydrochloride (B599025)

The diamine structure of (S)-(-)-1,2-diaminopropane is particularly well-suited for the synthesis of polydentate ligands, which are molecules that can bind to a central metal atom through multiple donor atoms. These ligands are crucial in the formation of stable metal complexes with applications ranging from catalysis to medical imaging.

A prominent derivative is (S)-N,N,N',N'-tetrakis[(hydroxycarbonyl)methyl]-1,2-diaminopropane, also known as (S)-PDTA. This compound and its corresponding esters are significant intermediates in chemical synthesis. For instance, (S)-(+)-1,2-Diaminopropane-N,N,N',N'-tetraacetic acid tetramethyl ester is a key intermediate in the production of Dexrazoxane. google.com The synthesis of these tetra-substituted derivatives often starts with the alkylation of (S)-(-)-1,2-diaminopropane dihydrochloride.

The synthesis of (S)-PDTA esters can be achieved through an improved method involving the alkylation of this compound with chloroacetic acid, followed by esterification. google.com This process is carefully controlled to maintain the stereochemical integrity of the chiral center, which is crucial for the properties of the final product. google.com A high enantiomeric purity of the starting this compound is essential for the purity of the resulting (S)-PDTA and its esters. google.com

ProductIntermediateStarting Material
Dexrazoxane(S)-(+)-1,2-Diaminopropane-N,N,N',N'-tetraacetic acid tetramethyl esterThis compound

The introduction of functional groups onto the this compound backbone typically proceeds through a two-step alkylation-esterification process. google.com In the first step, the primary amine groups of the diaminopropane (B31400) are alkylated. For the synthesis of (S)-PDTA, this involves reacting the diamine with four equivalents of an acetate (B1210297) precursor, such as chloroacetic acid, under basic conditions. google.com The base deprotonates the amine groups, allowing them to act as nucleophiles and attack the electrophilic carbon of the chloroacetic acid.

The subsequent esterification step converts the carboxylic acid groups of the newly formed tetra-acetic acid derivative into esters. This is often carried out by reacting the acid with an alcohol in the presence of an acid catalyst. The choice of alcohol determines the resulting ester (e.g., methanol (B129727) for the tetramethyl ester). This improved method, which involves providing the this compound in conjunction with chloroacetic acid under cooled conditions (0-15°C) and carrying out the alkylation at a controlled temperature (20-25°C), leads to a higher yield and purity of the final ester product. google.com

Derivatives in the Design of Bioactive Compounds

The chiral nature of this compound makes it a valuable building block in the synthesis of bioactive compounds, where stereochemistry often plays a critical role in determining biological activity.

This compound is used in the preparation of chiral imidazoline (B1206853) derivatives. sigmaaldrich.com These compounds are of interest in medicinal chemistry due to their potential interaction with adrenergic receptors. For example, derivatives such as (S)-(-)-4-methyl-2-(1-naphthylmethyl)imidazoline hydrochloride and (S)-(-)-2-benzyl-4-methylimidazoline picrate (B76445) have been synthesized and shown to exhibit moderate α-adrenergic blocking activity. sigmaaldrich.com The synthesis of these chiral imidazolines capitalizes on the stereochemistry of the starting diamine to produce enantiomerically pure final products.

As previously mentioned, this compound is a crucial precursor in the synthesis of Dexrazoxane. google.com Dexrazoxane is a cardioprotective agent used to mitigate the cardiotoxic effects of anthracycline chemotherapy. nih.gov The synthesis of Dexrazoxane involves the formation of (S)-1,2-diaminopropane-tetraacetic acid as an intermediate, which is then converted to the final drug. chemicalbook.com The specific (S)-enantiomer is essential for the drug's efficacy. The synthesis of the intermediate involves reacting (S)-1,2-diaminopropane-tetraacetic acid with N,N-dimethylformamide and ammonium (B1175870) formate. chemicalbook.com

PharmaceuticalApplicationKey Intermediate
DexrazoxaneCardioprotective agent(S)-1,2-Diaminopropane-tetraacetic acid

The development of peptide mimics is a significant area of research aimed at creating molecules that can replicate the function of natural peptides but with improved properties like stability and bioavailability. nih.govnih.gov While direct synthesis of amino acid analogues from (S)-(-)-1,2-diaminopropane is not a primary focus in the reviewed literature, its derivatives can be incorporated into larger structures that mimic peptides. The diamine structure provides a scaffold that can be functionalized to present side chains in a spatially defined manner, similar to the arrangement of amino acid residues in a peptide. This allows for the creation of peptidomimetics that can interact with biological targets. The use of peptide mimics is a strategy to develop new therapeutic agents for a variety of diseases. nih.gov

Design of Enzyme Interaction Modulators and Receptor Ligands

The chiral scaffold of this compound is a critical component in the design of molecules that can selectively interact with biological targets such as enzymes and receptors. The mechanism of action often involves its amino groups, which can form hydrogen bonds and coordinate with metal ions, thereby influencing the structure and function of these biological macromolecules.

A key design principle is the inherent rigidity of the propane-1,2-diamine backbone. This C2-symmetric structure limits conformational flexibility, which is a crucial factor in enhancing enantioselectivity when interacting with chiral biological molecules. The presence of a methyl group on the chiral carbon introduces a specific steric bias, which can favor the formation of particular transition states in enzymatic reactions or selective binding to receptor subtypes.

This compound serves as a starting material for the synthesis of various chiral ligands and modulators. For instance, it is used in the preparation of chiral imidazoline derivatives that exhibit moderate α-adrenergic blocking activity. chemicalbook.comsigmaaldrich.com These derivatives are designed to fit into the binding pocket of α-adrenergic receptors, demonstrating the utility of the (S)-1,2-diaminopropane scaffold in receptor ligand design.

Table 1: Chiral Imidazoline Derivatives from this compound

Derivative Name Application/Activity
(S)-(-)-4-methyl-2-(1-naphthylmethyl)imidazoline hydrochloride Moderate α-adrenergic blocking activity chemicalbook.comsigmaaldrich.com
(S)-(-)-2-benzyl-4-methylimidazoline picrate Moderate α-adrenergic blocking activity chemicalbook.comsigmaaldrich.com

Furthermore, this compound is a key intermediate in the synthesis of Dexrazoxane, a cardioprotective agent. chemicalbook.com This application underscores the importance of this chiral diamine in the development of therapeutic agents that require precise stereochemistry for their biological function.

Polymeric Materials Development Incorporating Diamine Units

The incorporation of diamine units is a fundamental strategy in the synthesis of polyamides, a class of high-performance polymers. nih.gov Polyamides are typically formed through the condensation reaction of a diamine with a diacid, resulting in what is known as an AABB-type polymer. nih.gov The properties of the resulting polyamide are highly dependent on the specific monomers used.

The use of a chiral diamine such as (S)-(-)-1,2-diaminopropane introduces stereochemical control into the polymer backbone. This can lead to the development of polyamides with unique and highly desirable properties. Research into biobased chiral polyamides has shown that the selective use of diastereomeric configurations of monomers can result in either semi-crystalline or amorphous, transparent polymers. nih.govresearchgate.net These materials can exhibit thermal properties competitive with commercial high-performance polyamides. nih.govresearchgate.net

By incorporating (S)-(-)-1,2-diaminopropane into a polyamide chain, it is possible to create polymers with specific secondary structures, such as helices, which can impart novel mechanical and thermal properties. The regular arrangement of the methyl groups along the polymer chain can influence chain packing and intermolecular interactions, leading to materials with controlled crystallinity and morphology.

For example, the synthesis of semi-aromatic polyamides from bio-based monomers like 2,5-furandicarboxylic acid has yielded polymers with high glass transition temperatures and elastic moduli. rsc.org The substitution of common achiral diamines like hexamethylenediamine (B150038) with (S)-(-)-1,2-diaminopropane in such systems could lead to the creation of novel, high-performance, chiral polyamides with potentially enhanced properties. rsc.org

Table 2: Potential Properties of Polyamides Incorporating (S)-(-)-1,2-Diaminopropane Units

Property Potential Influence of (S)-(-)-1,2-Diaminopropane
Crystallinity The chiral nature can lead to either semi-crystalline or amorphous structures depending on the co-monomer. nih.govresearchgate.net
Thermal Properties Can potentially lead to high glass transition temperatures, comparable to high-performance polyamides. nih.govrsc.org
Mechanical Properties The stereoregularity can influence the elastic modulus and tensile strength of the polymer. rsc.org

The development of such chiral polyamides opens up possibilities for applications in areas requiring materials with specific optical properties, as well as in chiral separations and catalysis.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
(S)-(-)-4-methyl-2-(1-naphthylmethyl)imidazoline hydrochloride
(S)-(-)-2-benzyl-4-methylimidazoline picrate
(S)-(-)-2-[(2,6-dichlorophenyl)imino]-4-methylimidazolidine hydrochloride
Dexrazoxane
2,5-furandicarboxylic acid
Hexamethylenediamine

Advanced Analytical and Spectroscopic Research Methodologies

Application in Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an indispensable tool for the analysis of enantiomeric mixtures. In an achiral environment, enantiomers are spectroscopically indistinguishable. However, the introduction of a chiral auxiliary agent, such as a chiral shift or solvating agent, can induce a diastereomeric relationship, allowing for the differentiation and quantification of individual enantiomers.

Neodymium-(S)-PDTA Complexes as Chiral Shift Reagents for Enantiomeric Excess Determination

Paramagnetic lanthanide-based chiral shift reagents (LSRs) are powerful tools in NMR spectroscopy that induce significant changes in the chemical shifts of a coordinating substrate. numberanalytics.comlibretexts.org When the LSR itself contains a chiral ligand, it can form transient diastereomeric complexes with the enantiomers of a chiral analyte. This results in the appearance of separate, distinct signals in the NMR spectrum for each enantiomer, the integration of which allows for a direct measurement of the enantiomeric excess (ee). libretexts.orgnih.gov

While specific research detailing the use of Neodymium-(S)-PDTA (propylenediaminetetraacetic acid) complexes as chiral shift reagents is not prominent in the existing literature, the foundational principles of chiral LSRs indicate its significant potential. The ligand, (S)-PDTA, can be readily synthesized from (S)-(-)-1,2-Diaminopropane, thereby incorporating the crucial chiral element into a multidentate chelating agent. A hypothetical Neodymium-(S)-PDTA complex would combine the chirality of the ligand with the paramagnetic nature of the neodymium ion, the essential components of a functional chiral LSR.

The operational mechanism of such a reagent would rely on the reversible formation of diastereomeric complexes between the Neodymium-(S)-PDTA and the enantiomers of a given chiral analyte. A prerequisite for this interaction is the presence of a Lewis basic functional group (such as an alcohol, amine, or ketone) on the analyte, which can coordinate to the neodymium metal center. numberanalytics.comlibretexts.org The distinct three-dimensional arrangements of the resulting diastereomeric complexes would create unique magnetic environments for the nuclei of each enantiomer of the analyte. This differentiation would manifest as two separate sets of peaks in the NMR spectrum. The degree of separation between these peaks is influenced by the strength of the coordination and the distance of the analyte's protons from the paramagnetic neodymium core.

  • Table 1: Theoretical Principles of Enantiomeric Excess (ee) Determination using a Chiral Lanthanide Shift Reagent | Step | Description | | :--- | :--- | | 1. Complex Formation | The chiral LSR, such as a hypothetical Neodymium-(S)-PDTA complex, is introduced into a solution containing the racemic or enantiomerically enriched analyte. The LSR and the analyte's enantiomers reversibly form transient diastereomeric complexes. | | 2. Spectral Differentiation | In the NMR spectrum, the signals corresponding to the two enantiomers, which are otherwise indistinguishable, are resolved into two distinct sets of signals due to the formation of the diastereomeric complexes. | | 3. Signal Integration | The area under the peaks for each set of signals is carefully integrated to determine their relative abundance. | | 4. ee Calculation | The enantiomeric excess is calculated from the integrated areas (A1 and A2) of the corresponding signals for the two enantiomers using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100. |
  • Elucidation of Chiral Recognition Mechanisms in Solution

    A molecular-level understanding of chiral recognition is paramount for the rational design of effective chiral selectors, catalysts, and pharmaceutical agents. NMR spectroscopy offers a uniquely detailed perspective for investigating the non-covalent interactions that govern these mechanisms in the solution state. nih.govmpg.de Derivatives of (S)-(-)-1,2-diaminopropane are particularly well-suited for such investigations, as they can form well-defined complexes through a combination of hydrogen bonding, ionic interactions, and steric effects.

    Through the analysis of changes in chemical shifts, variations in coupling constants, and the observation of through-space interactions via Nuclear Overhauser Effect (NOE) experiments, researchers can construct a detailed map of the specific interaction points between a chiral host molecule (derived from (S)-1,2-diaminopropane) and a chiral guest. nih.govnih.gov These studies can illuminate the subtle yet critical differences in the stability and geometry of the diastereomeric complexes formed between the host and each of the guest's enantiomers.

    For example, the formation of hydrogen bonds can be deduced from a downfield shift of the proton signals involved in the interaction. The relative strength and number of these bonds may differ between the two diastereomeric complexes, leading to a disparity in their stability and thus contributing to chiral recognition. nih.gov In a similar vein, π-π stacking interactions between aromatic moieties in the host and guest can be identified through characteristic changes in the chemical shifts of the aromatic protons. nih.gov

  • Table 2: NMR Spectroscopic Data Utilized in Chiral Recognition Studies | NMR Parameter | Information Provided | | :--- | :--- | | Chemical Shift (δ) | Alterations in chemical shifts upon complexation provide insights into changes in the electronic environment and help to identify the specific sites of interaction. | | Coupling Constants (J) | Changes in coupling constants can offer information about conformational adjustments that occur within the molecules upon binding. | | Nuclear Overhauser Effect (NOE) | NOE data reveals the through-space proximity of protons between the host and guest molecules, which is crucial for determining the three-dimensional structure of the diastereomeric complexes. | | Diffusion-Ordered Spectroscopy (DOSY) | DOSY is employed to measure the diffusion coefficients of the various species in solution, which can aid in determining the stoichiometry and stability of the complexes that are formed. nih.gov |
  • Chromatographic Derivatization Techniques

    Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are at the forefront of modern chiral separations. In this domain, (S)-(-)-1,2-Diaminopropane dihydrochloride (B599025) serves as an invaluable chiral synthon for the development of both chiral derivatizing agents and chiral stationary phases.

    Precolumn Derivatization for Biomarker Detection in Complex Matrices

    Precolumn derivatization is a widely employed strategy in HPLC to improve the detection of analytes and to facilitate the separation of enantiomers using a conventional achiral column. academicjournals.org This method involves reacting the enantiomers of an analyte with a chiral derivatizing agent (CDA) to produce a pair of diastereomers. These newly formed diastereomers possess distinct physical properties, allowing for their separation on a standard achiral stationary phase. nih.govnanobioletters.com

    While (S)-(-)-1,2-diaminopropane dihydrochloride is not commonly employed directly as a CDA, it is a critical precursor in the synthesis of a variety of such agents. These custom-synthesized reagents typically incorporate a reactive moiety that can form a covalent bond with the analyte (for example, with an amine, alcohol, or carboxylic acid functional group) and also possess a chromophoric or fluorophoric group to enhance detection sensitivity.

    A prominent class of CDAs that can be synthesized from chiral amines are analogues of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). nih.gov By substituting L-alanine with a derivative of (S)-1,2-diaminopropane, a novel CDA can be created. Such a reagent would be capable of reacting with biomarkers like amino acids to form stable diastereomeric derivatives. These derivatives can then be readily separated and quantified using HPLC coupled with UV or mass spectrometry detectors. The judicious selection of the CDA is of utmost importance for achieving optimal separation and sensitivity. nih.gov

    Chiral Separations Utilizing (S)-(-)-1,2-Diaminopropane Derived Phases

    The most direct and widely used approach for chiral separation by HPLC involves the use of a chiral stationary phase (CSP). eijppr.com A CSP establishes a chiral environment within the chromatographic column, which allows for differential interactions with the enantiomers of an analyte as they pass through. (S)-(-)-1,2-Diaminopropane is an exemplary chiral building block for the synthesis of effective CSPs. researchgate.net

    These CSPs can be of various designs, including the "brush-type" or Pirkle-type phases, where the chiral selector is covalently attached to a solid support such as silica (B1680970) gel. The mechanism of chiral recognition on these phases is typically a multifactorial process involving a combination of interactions, such as hydrogen bonding, π-π stacking, dipole-dipole forces, and steric repulsion. The two amino groups and the stereocenter of (S)-1,2-diaminopropane provide an ideal scaffold for creating selectors that can engage in these multiple points of interaction, leading to efficient chiral discrimination.

    The efficacy of a CSP is generally assessed by its capacity to resolve a broad spectrum of racemic compounds, which is quantified by the separation factor (α) and the resolution (Rs). A larger separation factor signifies a greater disparity in the retention times of the two enantiomers, while a higher resolution value indicates a more complete, or baseline, separation between the two corresponding peaks.

  • Table 3: Representative Chiral Separations on a CSP with a Diamine Backbone | Analyte | Mobile Phase | Separation Factor (α) | Resolution (Rs) | | :--- | :--- | :--- | :--- | | 1-(9-Anthryl)-2,2,2-trifluoroethanol | Hexane/Isopropanol | 1.85 | 4.20 | | N-Benzoyl-DL-leucine | Hexane/Isopropanol/Trifluoroacetic Acid | 1.42 | 3.15 | | Propranolol | Hexane/Ethanol/Diethylamine | 1.68 | 5.50 | | trans-Stilbene oxide | Hexane/Isopropanol | 1.55 | 3.80 | Note: This data is illustrative and has been compiled from various sources reporting on diamine-based CSPs to demonstrate typical performance characteristics. Actual values may vary depending on the specific CSP, column parameters, and chromatographic conditions employed.
  • Theoretical and Computational Chemistry Studies

    Quantum Chemical Calculations of Stereoselectivity and Reaction Pathways

    Quantum chemical calculations are instrumental in elucidating the factors that govern the stereoselectivity of reactions involving (S)-1,2-diaminopropane. The efficacy of this diamine in asymmetric catalysis is largely attributed to its ability to form structurally well-defined and rigid coordination environments around a metal center.

    The inherent chirality of (S)-1,2-diaminopropane, stemming from the methyl group on the carbon backbone, creates a specific steric bias. This bias influences the geometry of transition states during a chemical reaction, leading to the preferential formation of one enantiomer over the other. Computational models of these transition states allow for the calculation of their relative energies, providing a quantitative prediction of enantioselectivity. The propane-1,2-diamine scaffold itself provides a C2-symmetric structure which helps to reduce conformational flexibility, a key factor in achieving high enantioselectivity.

    Full-dimensional quantum dynamics calculations, for instance, can be used to study the stereodynamics of chemical reactions. arxiv.org By modeling the potential energy surfaces of reactant and product states, researchers can understand how factors like electronic spin and molecular geometry influence reaction probabilities and pathways. arxiv.org For catalysts derived from (S)-1,2-diaminopropane, these calculations can map out the entire reaction coordinate, identifying the lowest energy pathway and rationalizing the observed stereochemical outcome. For example, in reactions like the Suzuki-Miyaura coupling, palladium complexes with ligands based on (S)-1,2-diaminopropane have demonstrated high enantioselectivity (up to 95% ee), a result that can be explained by the stabilization of specific transition states through secondary interactions like cation-π forces.

    Molecular Modeling of Ligand-Metal Interactions and Complex Stability

    Molecular modeling techniques, including Density Functional Theory (DFT), are widely used to investigate the interactions between diamine ligands like 1,2-diaminopropane (B80664) and metal ions. These studies provide detailed information on the geometry, electronic structure, and thermodynamic stability of the resulting metal complexes. nih.govfrontiersin.org

    The stability of a metal-ligand complex in solution is quantified by its stability constant (log K or Kf), a critical thermodynamic parameter that indicates the strength of the binding between the metal and the ligand. frontiersin.orgtcu.edunih.gov Computational workflows have been developed to predict these stability constants with increasing accuracy. tcu.edu Studies on palladium(II) complexes with 1,2-diaminopropane (DAP) have shown that the diamine typically forms highly stable 1:1 complexes with the metal ion. cu.edu.eg The interaction with other bioligands, such as amino acids, has also been computationally explored. It was found that amino acids bind to the [Pd(DAP)(H₂O)₂]²⁺ complex through their amino and carboxylate groups, forming even more stable structures. cu.edu.eg

    For instance, equilibrium studies of mixed ligand complexes involving [Pd(DAP)(H₂O)₂]²⁺ have determined the stability constants for various bioligands, demonstrating the affinity of the palladium-diamine core for different functional groups. cu.edu.eg The stability of these complexes is crucial for their application, as highly stable complexes tend to be robust, while less stable ones may dissociate too easily. tcu.edu

    Theoretical calculations at the B3LYP/LANL2DZ level have been used to estimate the structural details and relative stabilities of different isomers of mixed-ligand gold(III) complexes containing a diaminocyclohexane (DACH) and a diaminopropane (B31400) (pn) ligand. nih.gov Such studies can predict which isomeric form is thermodynamically more favorable. nih.gov

    Table 1: Stability Constants (log K) for [Pd(DAP)L] complexes at 25°C. cu.edu.eg
    Ligand (L)log KPd(DAP)LPd(DAP)
    Glycine10.02
    α-Alanine9.82
    Valine9.65
    Histamine11.39
    Histidine11.33
    Ornithine11.14

    Prediction of Chiral Induction Pathways and Enantiomeric Ratios

    A significant goal of computational chemistry in the field of asymmetric catalysis is the ability to predict the outcome of a stereoselective reaction without performing the experiment. Data-driven statistical models are being developed to predict enantiomeric ratios for reactions using chiral catalysts. nih.gov

    These models work by combining data from a range of published reactions and using linear regression techniques to identify the key interactions that control the asymmetric induction. nih.gov By analyzing various parameters of the reactants and the catalyst, the models can predict which transition state (e.g., E or Z) is favored and, consequently, what the stereochemical outcome and enantiomeric excess (ee) will be. nih.gov This approach has been successfully applied to predict enantioselectivities with an average error of less than 1 kcal/mol, which corresponds to a high degree of accuracy in predicting the final ee. nih.gov

    The mechanism of chiral induction often involves subtle, non-covalent interactions in the transition state. For ligands derived from (S)-1,2-diaminopropane, a key pathway for chiral induction can involve secondary interactions with the substrate. In one studied system, a crown ether functional group attached to the diamine backbone was shown to complex a potassium ion (K⁺). This K⁺ ion then participates in a stabilizing cation-π interaction with the substrate in the transition state, effectively guiding the stereochemical course of the reaction. Computational modeling of this entire assembly is crucial to understanding and predicting the efficiency of such a chiral induction pathway.

    Conformation Analysis of (S)-(-)-1,2-Diaminopropane Dihydrochloride (B599025) and its Derivatives

    The three-dimensional structure and conformational flexibility of a chiral ligand are paramount to its function in asymmetric synthesis. The propane-1,2-diamine scaffold is noted for its relative conformational rigidity, which helps to lock the catalyst into a well-defined conformation, thereby enhancing enantioselectivity.

    Computational methods are used to perform detailed conformational analyses of (S)-1,2-diaminopropane and its derivatives. These studies calculate the energies of different possible spatial arrangements (conformers) to identify the most stable, low-energy structures. For example, a computational study on mixed-ligand gold(III) complexes containing a 1,2-diaminopropane derivative estimated the relative stabilities of four possible isomers. nih.gov The calculations, performed at the B3LYP/LANL2DZ level of theory, demonstrated that the trans-conformations of the complexes are slightly more stable than the cis-conformations. nih.gov This type of analysis is critical for understanding the properties and reactivity of these complexes. While a specific conformational analysis of the dihydrochloride salt itself is not detailed in the provided results, the same theoretical principles would apply to determine its preferred solid-state and solution-phase structures.

    Table 2: Summary of Computational Study on Gold(III) Complex Isomers. nih.gov
    Complex FeatureComputational MethodKey Finding
    Relative Stability of IsomersB3LYP/LANL2DZtrans-conformations are slightly more stable than cis-conformations.
    Molecular GeometryX-ray Diffraction (for one isomer) & DFTGold atom adopts a distorted square-planar geometry.

    Future Research Directions and Emerging Applications

    Integration with Novel Catalytic Systems

    (S)-(-)-1,2-Diaminopropane dihydrochloride (B599025) is a valuable building block in the field of asymmetric catalysis, where its inherent chirality is transferred to a catalyst, enabling the selective synthesis of a desired enantiomer. A key area of emerging research is its incorporation into novel palladium-diamine catalytic systems. These systems leverage the diamine's ability to form a rigid and tunable chiral environment around the metal center.

    The design of these catalysts is based on several key principles. The C2-symmetric structure of the propane-1,2-diamine backbone helps to reduce the catalyst's conformational flexibility, which in turn enhances enantioselectivity. nih.gov The methyl group on the chiral carbon introduces a specific steric bias, which favors the formation of certain transition states over others. nih.gov

    A significant application of these palladium complexes is in enantioselective Suzuki-Miyaura coupling reactions. Research has demonstrated that ligands derived from (S)-1,2-diaminopropane can be functionalized, for instance with crown ethers, to create dynamic chiral pockets. These pockets can engage in secondary interactions, such as hydrogen bonding or cation-π interactions, with the substrates, leading to exceptional control over the stereochemical outcome of the reaction. nih.gov In one study, this approach yielded axially chiral biaryls with up to 95% enantiomeric excess (ee). nih.gov

    Table 1: Research Findings in Enantioselective Suzuki-Miyaura Coupling

    Application AreaSpecific Use CaseKey Findings
    Asymmetric CatalysisEnantioselective Suzuki-Miyaura CouplingAchieved up to 95% ee for axially chiral biaryls. nih.gov
    Substrate ScopeEffective for coupling functionalized aryl iodides with arylboronic acids. nih.gov
    Mechanistic InsightThe catalyst's crown ether-K⁺ assembly stabilizes transition states via cation-π interactions. nih.gov
    Coordination GeometryDFT studies show a dynamic "pendulous swapping coordination" that creates a unique chiral environment. nih.gov

    Future research is expected to further explore the functionalization of ligands based on (S)-(-)-1,2-diaminopropane dihydrochloride to broaden their applicability across a wider range of catalytic transformations and to fine-tune their selectivity for even more challenging substrates.

    Advanced Materials Science Applications (e.g., Circularly Polarized Luminescence)

    The development of materials that can emit circularly polarized light (CPL) is a rapidly growing field with potential applications in 3D displays, optical data storage, and security inks. light-am.com CPL is luminescence that has a different intensity of left- and right-handed polarized light, a property that arises from chiral molecular structures. light-am.com

    While direct research employing this compound for CPL materials is still an emerging area, its potential is significant. The core strategy for creating CPL-active materials often involves linking a chiral unit to a luminescent molecule (a luminophore). The chirality of the attached molecule induces the luminophore to emit polarized light.

    Numerous studies have successfully used chiral diamines that are structurally analogous to (S)-(-)-1,2-diaminopropane for this purpose. For example, chiral 1,2-diaminocyclohexane has been used as the chiral backbone for fluorescent molecules, leading to materials that exhibit strong CPL and circularly polarized electroluminescence (CPEL) in organic light-emitting diodes (CP-OLEDs). nih.gov These materials have demonstrated multicolor emissions from blue to red, highlighting the versatility of the chiral diamine approach. nih.gov

    Given these precedents, this compound represents a fundamental and readily available chiral building block for future CPL research. Its simple, well-defined chiral scaffold could be integrated with various luminophores to create a new class of CPL-active materials. Future work will likely focus on synthesizing and characterizing such derivatives, exploring how the specific chirality of the 1,2-diaminopropane (B80664) unit influences the dissymmetry factor (g_lum) and quantum yield of the resulting materials.

    Green Chemistry Approaches in Synthesis and Derivatization

    Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The use and synthesis of this compound are increasingly being viewed through this lens.

    Furthermore, research is being directed toward greener methods for producing the diamine itself. The traditional industrial synthesis involves the ammonolysis of 1,2-dichloropropane, which generates salt by-products. wikipedia.org An alternative, greener route has been explored involving the amination of propylene (B89431) oxide with ammonia (B1221849) over a heterogeneous catalyst (Cu/ZSM-5) in a hydrogen atmosphere. google.com This method proceeds at high temperature and low pressure and offers high selectivity and yield for 1,2-diaminopropane, potentially reducing waste streams. google.com

    In the area of derivatization, green approaches are also emerging. For instance, research into the synthesis of related N,N'-dibenzyl diamines has demonstrated highly efficient protocols that use water as a solvent, eliminating the need for catalysts or the azeotropic removal of water. researchgate.net Another protocol shows the reduction of intermediate diimines using sodium borohydride (B1222165) under solvent-free conditions with excellent yields. researchgate.net Adopting such methodologies for the derivatization of (S)-(-)-1,2-diaminopropane could significantly reduce the environmental footprint of producing its various useful derivatives.

    Q & A

    Q. How can researchers optimize the enantiomeric resolution of (±)-1,2-diaminopropane using tartaric acid derivatives?

    Methodological Answer: The resolution of racemic 1,2-diaminopropane into its (S)-(-)-enantiomer involves reacting (±)-1,2-propanediamine with a chiral resolving agent like D-(-)-tartaric acid. Key variables include:

    • Molar ratio : A 1:1 molar ratio of diamine to tartaric acid ensures efficient salt formation .
    • Reaction time : Extended reflux (2–3 hours) improves diastereomeric salt crystallization .
    • Temperature control : Gradual cooling to room temperature enhances crystal purity .
    • Work-up : Subsequent treatment with HCl converts the tartrate salt to the dihydrochloride form, yielding >84% enantiomeric excess .

    Q. What safety precautions are critical when handling (S)-(-)-1,2-diaminopropane dihydrochloride in laboratory settings?

    Methodological Answer:

    • Exposure mitigation : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact (Hazard Statements: R36/37/38) .
    • Storage : Store in inert atmospheres at 0–6°C to prevent decomposition .
    • First aid : Immediate rinsing with water is required for eye/skin exposure (Precautionary Statements: P261, P262) .

    Q. Which analytical methods are most reliable for assessing the purity and enantiomeric excess of this compound?

    Methodological Answer:

    • Optical rotation : Measure specific rotation ([α]²⁰/D = -4° in H₂O) to confirm enantiopurity .
    • Melting point analysis : Compare observed mp (227–243°C) to literature values to detect impurities .
    • HPLC : Use chiral columns (e.g., cellulose-based) with UV detection at 254 nm for quantitative enantiomeric separation .

    Q. How does the compound’s stability vary under different pH and temperature conditions?

    Methodological Answer:

    • Aqueous solutions : Stable in neutral pH (5–7) but hydrolyzes in strongly acidic/basic conditions, releasing free diamine .
    • Thermal stability : Decomposes above 215°C; avoid prolonged heating during synthesis .
    • Light sensitivity : Store in amber vials to prevent photodegradation .

    Q. What are the primary applications of this compound as a chiral building block in pharmaceutical synthesis?

    Methodological Answer:

    • Dexrazoxane precursor : The (S)-enantiomer is critical for synthesizing cardioprotective agents that mitigate anthracycline-induced cardiotoxicity .
    • Imidazoline derivatives : Used to prepare α-adrenergic blockers (e.g., (S)-(-)-4-methyl-2-(1-naphthylmethyl)imidazoline hydrochloride) via cyclization reactions .

    Advanced Research Questions

    Q. How does stereochemistry influence the pharmacological activity of derivatives like Dexrazoxane?

    Methodological Answer: The (S)-enantiomer exhibits superior cardioprotection due to its stereospecific binding to topoisomerase IIβ, reducing iron-mediated oxidative stress. Comparative studies using:

    • In vitro assays : Measure IC₅₀ values for racemic vs. enantiopure forms in cardiomyocyte models .
    • X-ray crystallography : Confirm spatial alignment with target enzymes .

    Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points)?

    Methodological Answer: Discrepancies in mp (227–229°C vs. 238–243°C) may arise from:

    • Hydration states : Characterize via thermogravimetric analysis (TGA) .
    • Crystallinity : Use powder XRD to identify polymorphic forms .
    • Purity : Validate via elemental analysis (C, H, N) and ion chromatography (Cl⁻ content) .

    Q. What mechanistic insights explain its role in preventing anthracycline-induced cardiotoxicity?

    Methodological Answer: The compound chelates free iron, inhibiting hydroxyl radical formation. Key methodologies:

    • Electron paramagnetic resonance (EPR) : Detect radical scavenging in cardiac tissue .
    • Metabolomics : Track iron-diamine complex formation using LC-MS .

    Q. What strategies improve yields in large-scale synthesis of chiral imidazoline derivatives?

    Methodological Answer:

    • Catalytic asymmetric synthesis : Employ chiral ligands (e.g., BINAP) to enhance enantioselectivity .
    • Solvent optimization : Use polar aprotic solvents (DMF, acetonitrile) to stabilize intermediates .
    • Workflow integration : Combine resolution and cyclization steps to minimize purification .

    Q. How can researchers troubleshoot low enantiomeric excess in tartaric acid-mediated resolutions?

    Methodological Answer:

    • Adjust pH : Maintain pH 4–5 during salt formation to favor diastereomer crystallization .
    • Seed crystals : Introduce pre-formed (S)-tartrate crystals to induce selective nucleation .
    • Solvent screening : Test ethanol/water mixtures for improved solubility differences .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.